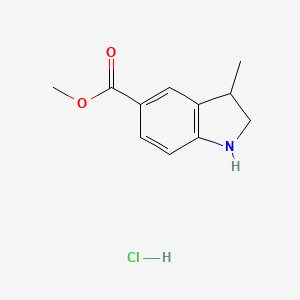

![molecular formula C18H14F3NO3 B2987591 6-Hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one CAS No. 859866-37-8](/img/structure/B2987591.png)

6-Hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

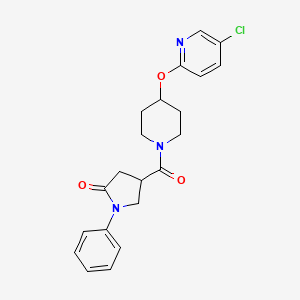

“6-Hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one” is an organic compound. It has a molecular formula of C18H14F3NO3 and an average mass of 349.304 Da . It belongs to the class of compounds known as coumarins or benzopyran-2-ones . These are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Aplicaciones Científicas De Investigación

Chemosensory Applications

The compound has potential applications in chemosensory technologies, as indicated by research on similar asymmetric coumarin-conjugated compounds. These have been designed and synthesized for selective colorimetric sensing of metal ions like Cu2+ in aqueous solutions, demonstrating a color change from yellow to orange upon detection, which can be applied in developing practical, visible colorimetric test strips for metal ions in environmental and analytical chemistry contexts (Jo et al., 2014).

Synthesis and Reactivity

Novel synthesis methods have been developed for related polyfluorochromones, which form N-substituted derivatives in reactions with primary amines and amino acids. This demonstrates the compound's versatility in synthetic organic chemistry, opening avenues for creating new materials and molecules with tailored properties for pharmaceutical and materials science applications (Shcherbakov et al., 2015).

Sensor Development

Research on coumarin derivatives has shown their utility in developing sensors for metal ions, such as Fe3+ and Cu2+, in aqueous solutions. These findings are essential for environmental monitoring and analytical applications, where detecting trace amounts of metal ions is crucial (Joshi et al., 2016).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal potential of chromene derivatives. For instance, novel Zinc(II) complexes of heterocyclic ligands, including chromene derivatives, have shown significant antifungal activity, suggesting their use in developing new antimicrobial agents (Yamgar et al., 2014).

Multicomponent Reactions for Diverse Derivatives

Microwave-assisted synthesis has been employed to create novel 2H-chromene derivatives with significant biological activity. This illustrates the compound's role in facilitating efficient synthetic routes to biologically active molecules, contributing to pharmaceutical development and chemical synthesis advancements (El Azab et al., 2014).

Mecanismo De Acción

Target of Action

It is known that many coumarin derivatives have been tested for various biological properties such as anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

Mode of Action

It is known that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Coumarin derivatives have been known to affect a wide range of biochemical pathways due to their diverse biological properties .

Pharmacokinetics

For instance, the trifluoromethyl group (-CF3) in the compound could potentially influence its pharmacokinetic properties .

Result of Action

It is known that many coumarin derivatives have shown various biological effects such as anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

Propiedades

IUPAC Name |

6-hydroxy-7-methyl-4-[[3-(trifluoromethyl)anilino]methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3/c1-10-5-16-14(8-15(10)23)11(6-17(24)25-16)9-22-13-4-2-3-12(7-13)18(19,20)21/h2-8,22-23H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEKLFCDHMMMAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2987508.png)

![Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2987511.png)

![ethyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2987513.png)

![1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2987521.png)

![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2987523.png)

![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)